molecular formula C17H27NO B1232899 Cryptophorine CAS No. 56022-14-1

Cryptophorine

Cat. No.: B1232899
CAS No.: 56022-14-1
M. Wt: 261.4 g/mol
InChI Key: UIYRNLNPZZABGX-JSWQWYJJSA-N
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Description

Cryptophorine is a naturally occurring alkaloid isolated from the leaves of Bathymorpha cryptophorus. Its structure was elucidated through spectroscopic methods, including nuclear magnetic resonance (NMR) and chemical derivatization . Key structural features include:

  • Molecular formula: Presumed to be $ \text{C}{17}\text{H}{29}\text{NO}_2 $ based on related alkaloids.
  • Functional groups: An N-methyl group, a secondary alcohol (-CH₂(Me)CH(OH)-), and four conjugated double bonds ($ \lambda_{\text{max}} = 278, 289, 302, 316 \, \text{nm} $) .
  • Stereochemistry: All-cis configuration in the cyclic framework .
    Upon catalytic hydrogenation, this compound absorbs four moles of $ \text{H}2 $, forming a saturated base. Dehydrogenation yields a 3-hydroxypyridine derivative ($ \text{C}{16}\text{H}{27}\text{N}2\text{O} $), suggesting a 2,3,6-trisubstituted pyridine structure .

Properties

CAS No.

56022-14-1

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

(2S,3S,6S)-6-[(1E,3E,5E,7E)-deca-1,3,5,7-tetraenyl]-1,2-dimethylpiperidin-3-ol

InChI

InChI=1S/C17H27NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h5-12,15-17,19H,4,13-14H2,1-3H3/b6-5+,8-7+,10-9+,12-11+/t15-,16+,17-/m0/s1

InChI Key

UIYRNLNPZZABGX-JSWQWYJJSA-N

SMILES

CCC=CC=CC=CC=CC1CCC(C(N1C)C)O

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/[C@@H]1CC[C@@H]([C@@H](N1C)C)O

Canonical SMILES

CCC=CC=CC=CC=CC1CCC(C(N1C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Cryptophorinine

Source : Co-isolated with cryptophorine from Bathymorpha cryptophorus .
Structural Differences :

  • Degree of unsaturation : Contains one fewer double bond than this compound.
  • Molecular formula: $ \text{C}{17}\text{H}{29}\text{NO}_2 $, identical to this compound but with distinct conjugation patterns . Biological Activity: Limited data available; hypothesized to share biosynthetic pathways with this compound.

Cryptopleurine Analogs

Source : Synthetic derivatives of cryptopleurine, a phenanthroindolizidine alkaloid with antitumor properties .
Key Modifications :

  • 12N-Substituted-12-aza-cryptopleurine : Incorporation of nitrogen enhances polarity and pharmacokinetics.
  • 13-Oxa-cryptopleurine : Oxygen substitution alters binding affinity to ribosomal targets .
    Biological Activity :
Compound Configuration GI$_{50}$ (nM) in A549 Cells GI$_{50}$ (nM) in HCT-8 Cells
15 (R) R 25 ± 5 10 ± 3
16 (S) S 41 ± 9 20 ± 6

Data from Table 5 in .
Mechanism : Inhibits protein synthesis by binding to eukaryotic ribosomes, similar to cryptopleurine .

Cryptophycin Analogs

Source : Synthetic macrocyclic depsipeptides inspired by natural cryptophycins, which are potent antimitotic agents .
Structural Contrasts :

  • Backbone : Cyclic depsipeptide vs. This compound’s polycyclic alkaloid framework.
  • Functional Groups : Fluorinated analogs (e.g., 3-fluoro-cryptophycin) enhance metabolic stability .
    Biological Activity :
  • Inhibit microtubule polymerization at sub-nanomolar concentrations.
  • Example : Fluorinated cryptophycin-52 shows IC$_{50}$ values of 0.2–2.0 nM in leukemia cell lines .

Phenanthroindolizidine Alkaloids (e.g., Tylophorine)

Source : Plant-derived alkaloids with structural resemblance to this compound’s fused ring system.
Key Differences :

  • Ring substitution : Tylophorine lacks the secondary alcohol and ethyl side chain present in this compound .
    Biological Activity :
  • Targets NF-κB and STAT3 signaling pathways.
  • GI$_{50}$ values range from 10–100 nM in solid tumor models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptophorine
Reactant of Route 2
Cryptophorine

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